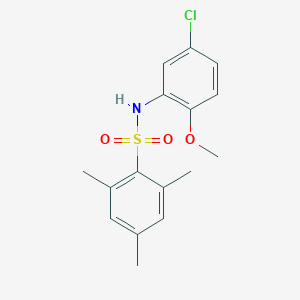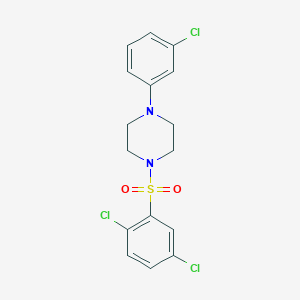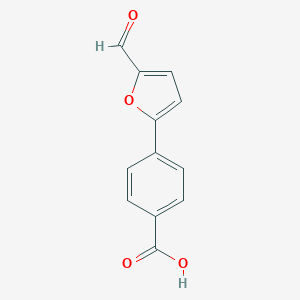
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a phenoxy group, and a benzoic acid ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-(4-Nitro-phenoxy)-benzoic acid and 3,4-dimethylphenol
Aplicaciones Científicas De Investigación
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Nitro-phenoxy)-benzoic acid
- 3,4-Dimethyl-phenyl benzoate
- 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Uniqueness
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is unique due to the combination of its nitro group, phenoxy group, and ester linkage. This combination imparts specific chemical and physical properties that can be leveraged in various applications. For example, the presence of the nitro group can enhance its reactivity in certain chemical reactions, while the ester linkage provides a site for hydrolysis or other modifications.
Propiedades
Número CAS |
5253-24-7 |
|---|---|
Fórmula molecular |
C21H17NO5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C21H17NO5/c1-14-3-8-20(13-15(14)2)27-21(23)16-4-9-18(10-5-16)26-19-11-6-17(7-12-19)22(24)25/h3-13H,1-2H3 |
Clave InChI |
AIFDUKAOZPFNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)









